Vemurafenib is derived from a class of compounds known as pyrrolopyridines. It was developed by Plexxikon and later commercialized by Roche under the brand name Zelboraf. Its classification includes:
The synthesis of vemurafenib involves several key steps, typically including:
Recent advancements have focused on improving yields and purity through novel intermediates and microwave-assisted synthesis methods, which allow for faster reactions but may not be suitable for large-scale production .
Vemurafenib has a complex molecular structure characterized by its specific functional groups and stereochemistry. The molecular formula is C_23H_22ClF_2N_3O_2S, with a molecular weight of approximately 489.95 g/mol. Its structure includes:
The three-dimensional conformation plays a critical role in its binding affinity to the BRAF kinase domain.
The primary chemical reactions involved in the synthesis of vemurafenib include:
These reactions are carefully optimized to minimize side products and maximize yield.
Vemurafenib exerts its therapeutic effects by specifically binding to the ATP-binding site of mutated BRAF proteins, primarily those with the V600E mutation. This binding inhibits the kinase activity, leading to:
Clinical studies have demonstrated that treatment with vemurafenib can lead to significant tumor regression in patients with BRAF V600E-mutated melanoma, highlighting its efficacy as a targeted therapy .
These properties are critical for formulation development and ensuring bioavailability upon administration.
Vemurafenib's primary application is in oncology, specifically for treating metastatic melanoma with BRAF mutations. Beyond its use in melanoma, research is ongoing into its potential applications in other cancers harboring similar mutations or alterations in the MAPK pathway. Additionally, studies are exploring combination therapies with other inhibitors to overcome resistance mechanisms observed in some patients undergoing treatment with vemurafenib .
Vemurafenib originated from a fragment-based drug discovery (FBDD) approach, a methodology particularly suited for targeting challenging kinases like BRAF. FBDD starts with low-molecular-weight chemical fragments (<300 Da) that bind weakly but efficiently to target proteins. Plexxikon employed this strategy using a diverse fragment library screened against the BRAF kinase domain. Initial hits were identified through X-ray crystallography and surface plasmon resonance (SPR), techniques capable of detecting weak binding affinities (Kd values in the µM–mM range) [2]. The fragment library adhered to modified "rule of three" principles (molecular weight <300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, ClogP ≤3), ensuring optimal ligand efficiency and chemical tractability [2] [5].
A key advantage of FBDD was its ability to sample chemical space more efficiently than high-throughput screening (HTS). The initial screen identified a 7-azaindole fragment that bound to the BRAF V600E mutant’s ATP-binding pocket. This fragment exhibited low nanomolar inhibitory activity despite its simplicity, serving as a critical starting point for structure-guided optimization [5] [9].
Table 1: Key Fragment Screening Parameters
Screening Method | Target | Library Size | Key Hit |
---|---|---|---|
X-ray crystallography | BRAF kinase domain | ~20,000 compounds | 7-azaindole derivative |
Surface plasmon resonance | BRAF V600E mutant | Customized scaffold library | Low-affinity fragment (Kd = 230 µM) |
Differential scanning fluorimetry | Kinase stability | Fragment subsets | Validated binding via thermal shift |
The lead fragment underwent iterative structural optimization to enhance potency, selectivity, and pharmacokinetic properties. PLX4720 emerged as the progenitor compound, featuring a 7-azaindole core that occupied the BRAF ATP-binding site and a phenyl ring extending into the hydrophobic region adjacent to the V600E mutation site. Critical modifications included:
PLX4720 demonstrated promising activity but required further optimization for clinical use. Replacing an oxygen atom with sulfur in the sulfonamide linker yielded PLX4032 (vemurafenib), significantly improving oral bioavailability and metabolic stability. This modification enhanced the compound’s solubility profile without compromising its inhibitory potency against BRAF V600E (IC50 = 31 nM) [5] [10].
Table 2: Key Properties of PLX4720 vs. Vemurafenib
Property | PLX4720 | Vemurafenib (PLX4032) |
---|---|---|
Chemical structure | Oxygen in sulfonamide linker | Sulfur in sulfonamide linker |
BRAF V600E IC50 | 13 nM | 31 nM |
Solubility | Moderate | High (enabling oral dosing) |
Cellular potency (A375 melanoma) | GI50 = 210 nM | GI50 = 60 nM |
Oral bioavailability | Lower | Improved (≥80%) |
Cell-based screening validated compound efficacy in BRAF-mutant models. Vemurafenib was tested against a panel of melanoma cell lines harboring the V600E mutation (e.g., A375, G-361), using viability assays and ERK phosphorylation as pharmacodynamic markers. At nanomolar concentrations, vemurafenib suppressed pERK levels by >90% within 2 hours, confirming target engagement [5] [6].
High-throughput screening also revealed vemurafenib’s selective cytotoxicity:
Preclinical studies established vemurafenib’s mechanism and efficacy:
Table 3: Preclinical Efficacy of Vemurafenib
Model System | Dosing Regimen | Key Results | Reference |
---|---|---|---|
A375 xenografts (mice) | 30 mg/kg/day orally | 80% tumor regression; pERK inhibition >90% | [5] |
BRAF-mutant lung metastasis (mice) | 100 mg/kg twice daily | 70% reduction in metastatic nodules | [1] |
Ex vivo melanoma biopsies | 1 µM for 24h | Near-complete loss of pMEK/pERK | [9] |
The partnership between Plexxikon (a small-molecule specialist) and Roche (global pharmaceutical) accelerated vemurafenib’s development. Key aspects included:
This collaboration exemplified how specialized biotechnology firms and large pharma synergize: Plexxikon’s fragment-based discovery platform combined with Roche’s clinical and diagnostic capabilities delivered a first-in-class drug in just 6 years from target validation to FDA approval (2011) [4] [9].
Table 4: Key Milestones in the Plexxikon-Roche Partnership
Milestone | Year | Significance |
---|---|---|
Initial partnership for PLX4032 | 2006 | $40M upfront; Roche gains global rights |
Companion diagnostic co-development | 2007 | IVD test for BRAF V600E mutation |
Phase I trial completion (BRIM-1) | 2010 | 81% response rate in metastatic melanoma |
FDA approval of vemurafenib | 2011 | First drug approved for BRAF-mutant melanoma |
Expansion to second Raf inhibitor (PLX5568) | 2008 | $60M upfront for polycystic kidney disease program |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7